![molecular formula C16H10Cl2F3N3O2S B3014962 ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 956961-73-2](/img/structure/B3014962.png)
ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H10Cl2F3N3O2S and its molecular weight is 436.23. The purity is usually 95%.
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Biological Activity
Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 338397-95-8) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H10Cl2F3N3O2S
- Molecular Weight : 436.24 g/mol
- Structure : The compound features a thiazole ring and a pyrazole moiety, which are known for their biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazoles can significantly inhibit tumor growth in various cancer cell lines. This compound has been evaluated for its cytotoxic effects against several cancer types:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- NIH/3T3 (mouse embryoblast)
The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in these lines.
The proposed mechanism of action involves the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in cancer cell survival. For example, compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer potential of thiazole derivatives.
- Findings : this compound exhibited significant growth inhibition in A549 cells with an IC50 value of approximately 15 µM.
- Anticonvulsant Activity :
Biological Activity Data Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit promising anticancer properties. For instance, studies have indicated that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, the compound is being explored as a potential pesticide. Its ability to disrupt certain biological pathways in pests makes it a valuable candidate for developing new agrochemicals aimed at improving crop protection against various insects and pathogens .
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its trifluoromethyl group contributes to improved chemical resistance and durability of polymers .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range .
Case Study 2: Agricultural Efficacy
In agricultural research conducted by the Agricultural Chemistry Institute, this compound was tested against common agricultural pests. The study found that the compound exhibited significant insecticidal activity with a mortality rate exceeding 80% at a concentration of 100 ppm after 48 hours .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | <10 | |
Similar Thiazole Derivative | Anti-inflammatory | <50 | |
Ethyl Compound in Pesticide Formulation | Insecticidal | >80% mortality at 100 ppm |
Properties
IUPAC Name |
ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O2S/c1-2-26-14(25)9-6-22-24(13(9)16(19,20)21)15-23-12(7-27-15)8-3-4-10(17)11(18)5-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHKKDNSUHXWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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